H-D-Met-Met-Met-OH falls under the category of peptides, specifically those that consist of D-amino acids. D-amino acids are often used in peptide synthesis to enhance stability against enzymatic degradation and to modify biological activity.
The synthesis of H-D-Met-Met-Met-OH typically employs solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method involves the following steps:
The yield and purity of the synthesized peptide can be influenced by factors such as coupling efficiency, reaction time, and choice of coupling reagents . Optimization of these parameters is critical for achieving high-quality peptides.
H-D-Met-Met-Met-OH consists of three D-methionine units linked by peptide bonds. The structure can be represented as follows:
The chemical shifts and coupling constants can be analyzed using nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound .
H-D-Met-Met-Met-OH can participate in various chemical reactions typical for peptides:
These reactions are significant for studying the stability and reactivity of peptides in biological systems .
The mechanism of action for H-D-Met-Met-Met-OH may involve interactions with biological receptors or enzymes due to its structural conformation. Peptides containing D-amino acids often exhibit altered pharmacokinetics and resistance to proteolytic degradation.
Research indicates that D-amino acid-containing peptides can modulate biological activities differently than their L-counterparts, potentially enhancing their therapeutic profiles .
Relevant data regarding these properties can be obtained from sources like PubChem .
H-D-Met-Met-Met-OH has several applications in scientific research:
The incorporation of methionine residues profoundly influences peptide behavior through three primary mechanisms:
Redox Activity and Antioxidant Function: Methionine residues undergo reversible oxidation to methionine sulfoxide (MetO), forming a catalytic antioxidant system when coupled with methionine sulfoxide reductases (MsrA/MsrB). This redox cycle allows methionine-rich sequences to scavenge reactive oxygen species (ROS) at rates exceeding traditional antioxidant systems. Surface-exposed methionines in proteins like α-2-macroglobulin and glutamine synthetase form protective "oxidant sinks" with effective concentrations >1M near protein surfaces [2]. In H-D-Met-Met-Met-OH, the three consecutive methionines create a high-density redox module capable of repeated oxidation-reduction cycling, though this increases susceptibility to oxidative degradation during storage.
Structural and Stability Implications: Methionine's hydrophobic, flexible thioether side chain contributes to unique conformational dynamics. Unlike branched hydrophobic residues (valine, leucine), methionine’s linear side chain enhances backbone flexibility while maintaining hydrophobicity. However, this combination increases aggregation propensity in aqueous environments. The sulfur atoms participate in non-covalent interactions with aromatic residues (e.g., π-sulfur bonds) that stabilize tertiary structures [2]. In tri-methionine sequences, these interactions may promote transient helical conformations or self-association.
Degradation Pathways: Methionine residues dominate the instability profile of peptides in solution:
Table 1: Degradation Pathways of Methionine-Rich Peptides
Degradation Mechanism | Primary Trigger | Impact on H-D-Met-Met-Met-OH | Stabilization Strategies |
---|---|---|---|
Oxidation | ROS, light, metal ions | Diastereomer formation; altered bioactivity | Oxygen exclusion, chelators (EDTA), antioxidants |
Racemization | Alkaline pH >7.0 | Loss of chiral integrity; structural perturbation | pH optimization (4.0-6.0), buffer selection |
Aggregation | High concentration, hydrophobic interfaces | Insoluble precipitates; reduced bioavailability | Surface-active excipients, polyols (sorbitol) |
The H-D-Met-Met-Met-OH sequence provides a reductionist model for investigating methionine clusters in pathological processes:
Methionine-Methionine Sulfoxide Imbalance in Neurodegeneration: Chronic oxidative stress in neurodegenerative diseases (Alzheimer’s, Parkinson’s) disrupts the methionine-MetO balance. Global depletion of H3K36me3 – a histone mark dependent on S-adenosyl methionine (SAM) methylation – occurs when methionine metabolism is impaired, as observed in H3K27M-mutant diffuse midline gliomas. These tumors exhibit methionine dependency due to negative feedback on methionine adenosyltransferase 2A (MAT2A), reducing SAM production . Tri-methionine peptides may competitively inhibit MAT2A or deplete cellular methionine pools, modeling this metabolic vulnerability.
Epigenetic Modulation: Methionine residues influence histone methylation patterns through SAM availability. Genome-wide association studies (GWAS) reveal that neurodegenerative disease risk genes cluster in methionine metabolism pathways. For example, the MAT1A gene (encoding methionine adenosyltransferase) shows significant association with Parkinson’s disease progression [4] . Methionine-rich peptides could potentially sequester methyl groups or alter SAM/SAH ratios, thereby modulating epigenetic landscapes.
Protein-Protein Interaction Networks: Methionine residues frequently constitute "hot spots" in protein interfaces – residues where mutation (e.g., to alanine) reduces binding energy by ≥2 kcal/mol. Computational analyses indicate methionine’s importance in neurodegenerative disease-related PPIs:
Table 2: Biological Functions of Methionine Triplets in Protein Sequences
Protein Context | Biological Function | Implications for Neurodegeneration |
---|---|---|
Histone H3K27M mutant | PRC2 inhibition; H3K27me3 loss | Blocks differentiation; promotes gliomagenesis |
Methionine sulfoxide reductase (Msr) substrates | Antioxidant defense | Protects against synaptic protein oxidation |
Mitochondrial proteins (e.g., complex I) | Redox sensing; electron transfer | Dysfunction linked to Parkinsonian pathology |
Nuclear pore proteins | Nucleocytoplasmic transport | Aggregation disrupts TDP-43 localization in ALS |
Despite mechanistic insights, significant challenges hinder therapeutic translation:
Delivery and Stability Limitations: Methionine’s oxidation susceptibility creates formulation challenges. Liquid formulations of H-D-Met-Met-Met-OH require rigorous oxygen exclusion, pH control (optimal pH 4.0-6.0), and antioxidant stabilization. Peptide aggregation at concentrations >10 mg/mL necessitates polyol excipients (e.g., 20% sorbitol) or non-ionic surfactants [10]. Unlike leucine-rich antimicrobial peptides that tolerate aqueous environments, methionine sequences demand specialized pharmaceutical development.
Underexplored Structure-Activity Relationships: No systematic studies exist on how methionine multiplicity (n=1-5) affects:
Allosteric effects on protein interactomesPreliminary evidence suggests odd-numbered methionine clusters (Met3, Met5) exhibit superior Msr reductase recycling compared to even-numbered sequences [2].
Diagnostic Potential: Methionine oxidation products serve as biomarkers for oxidative stress in cerebrospinal fluid. H-D-Met-Met-Met-OH could function as an in vivo oxidation sensor, where its conversion to sulfoxide forms correlates with disease severity in neurodegenerative conditions. Mass spectrometry assays can quantify the MetO/(MetO+Met) ratio with attomolar sensitivity [2] [4].
Table 3: Key Research Gaps and Proposed Approaches
Research Gap | Experimental Challenge | Emerging Solutions |
---|---|---|
Targeted delivery to CNS | Poor blood-brain barrier permeation (<20%) | Peptide-PEG conjugation; focused ultrasound delivery |
Real-time oxidation monitoring | Diastereomer resolution | Chiral stationary phase HPLC; circular dichroism sensors |
Epigenetic modulation specificity | Off-target methylation effects | Cell-penetrating peptide-Met3 fusions; SAM competitive probes |
Functional redundancy with selenomethionine | Differential incorporation efficiency | Genetic code expansion with engineered synthetases |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3